molecular formula C21H23N3O2 B7684110 N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

Katalognummer B7684110
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: YYKQKTVBUSJDNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMXAA, is a synthetic compound that has gained significant attention in the field of cancer research. DMXAA is a potent activator of the immune system and has been shown to have anti-tumor effects in various preclinical models.

Detaillierte Synthesemethode

Design of the Synthesis Pathway
The synthesis pathway for N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2,5-dimethylphenylamine with p-tolylacetic acid to form an amide intermediate. This intermediate is then reacted with ethyl chloroformate to form an N-acylurea intermediate, which is subsequently reacted with 3-amino-5-(p-tolyl)-1,2,4-oxadiazole to form the final product.

Starting Materials
2,5-dimethylphenylamine, p-tolylacetic acid, ethyl chloroformate, 3-amino-5-(p-tolyl)-1,2,4-oxadiazole

Reaction
Step 1: Reaction of 2,5-dimethylphenylamine with p-tolylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide intermediate., Step 2: Reaction of the amide intermediate with ethyl chloroformate in the presence of a base such as triethylamine to form the N-acylurea intermediate., Step 3: Reaction of the N-acylurea intermediate with 3-amino-5-(p-tolyl)-1,2,4-oxadiazole in the presence of a base such as potassium carbonate to form the final product, N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide.

Wirkmechanismus

N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to activate the STING (stimulator of interferon genes) pathway, which is a key pathway involved in the induction of interferon production and the activation of immune cells. N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide binds to and activates the STING receptor, which leads to the activation of the TBK1-IRF3 pathway and the subsequent production of type I interferons. Type I interferons then activate immune cells, leading to the production of cytokines and chemokines, which recruit and activate immune cells to the site of the tumor.

Biochemische Und Physiologische Effekte

N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, such as TNF-α, IFN-α, and IL-6, which are involved in the activation of immune cells. N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit angiogenesis by inhibiting the production of vascular endothelial growth factor (VEGF) and other angiogenic factors. Additionally, N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to induce tumor cell death by activating apoptosis and necrosis pathways.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. It is a potent activator of the immune system and has been shown to have anti-tumor effects in various preclinical models. N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which limits its effectiveness in vivo. Additionally, N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have toxic effects in some preclinical models, which may limit its clinical use.

Zukünftige Richtungen

There are several future directions for N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide research. One area of research is the development of more potent and selective STING agonists, which may have greater anti-tumor effects and fewer toxic effects. Another area of research is the development of combination therapies that target multiple pathways involved in the immune response, such as the PD-1/PD-L1 pathway and the STING pathway. Additionally, research is needed to better understand the mechanisms of action of N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and to identify biomarkers that can predict response to N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide therapy.

Wissenschaftliche Forschungsanwendungen

N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its anti-tumor effects in various preclinical models. It has been shown to activate the immune system by inducing the production of cytokines and chemokines, which in turn leads to the recruitment and activation of immune cells, such as macrophages, dendritic cells, and T cells. N-(2,5-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit the growth of tumors by inducing tumor cell death and inhibiting angiogenesis.

Eigenschaften

IUPAC Name

N-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14-8-11-17(12-9-14)21-23-20(26-24-21)6-4-5-19(25)22-18-13-15(2)7-10-16(18)3/h7-13H,4-6H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKQKTVBUSJDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.